molecular formula C5H12ClNO B579876 (S)-3-Methoxypyrrolidine hydrochloride CAS No. 685828-16-4

(S)-3-Methoxypyrrolidine hydrochloride

Cat. No. B579876
M. Wt: 137.607
InChI Key: SQMYKVUSWPIFEQ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Pharmacological Applications :

    • (S)-3-Methoxypyrrolidine derivatives have been investigated for their role as selective serotonin receptor antagonists. For instance, R-96544, a derivative, shows potent, competitive, and selective activity against 5-HT2A receptors (Ogawa et al., 2002).
    • Another study explored the effects of R-102444 and its active metabolite R-96544, which are selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis, suggesting a role of 5-HT2A receptors in the progression of experimental pancreatitis (Ogawa et al., 2005).
  • Synthetic Chemistry Applications :

    • Studies have described the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride and other related compounds, highlighting their potential as intermediates in the preparation of various pharmaceuticals (Li Zi-cheng, 2009).
    • The enantioselective synthesis of protected nitrocyclohexitols, where 2-Methoxymethylpyrrolidine was used to control the enantioselective annulation, leading to the total synthesis of the antitumoral natural product pancratistatin (Fernando Cagide-Fagín et al., 2012).
  • Medicinal Chemistry Applications :

    • The chemoenzymatic synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a new quinolone antitumor compound, demonstrates the relevance of such compounds in the development of antitumor drugs (A. Kamal et al., 2004).
    • Asymmetric synthesis of the enantiomers of an antibacterial agent indicates the importance of such compounds in developing more effective antimicrobial treatments (T. Rosen et al., 1988).

Safety And Hazards

This would involve detailing any known safety concerns or hazards associated with the compound, including toxicity data and handling precautions.


Future Directions

This would involve discussing potential areas for future research or applications of the compound.


properties

IUPAC Name

(3S)-3-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYKVUSWPIFEQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672101
Record name (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methoxypyrrolidine hydrochloride

CAS RN

685828-16-4
Record name (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-methoxypyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
E Caroff, F Hubler, E Meyer, D Renneberg… - Journal of medicinal …, 2015 - ACS Publications
Recent post hoc analyses of several clinical trials with P2Y 12 antagonists showed the need for new molecules being fully efficacious as antiplatelet agents and having a reduced …
Number of citations: 56 pubs.acs.org
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Targeting oxidative phosphorylation (OXPHOS) complexes is an emerging strategy to disrupt the metabolism of select cancer subtypes and to overcome resistance to targeted therapies…
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.